molecular formula C13H19NO2 B5112785 ethyl (4-sec-butylphenyl)carbamate

ethyl (4-sec-butylphenyl)carbamate

Cat. No. B5112785
M. Wt: 221.29 g/mol
InChI Key: DKWVUSOLYGNTKY-UHFFFAOYSA-N
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Description

Ethyl (4-sec-butylphenyl)carbamate, also known as EBC, is a chemical compound that has been widely used in the field of science and research. This compound is commonly used as a preservative in various products, including cosmetics, pharmaceuticals, and food items. The purpose of

Mechanism of Action

The mechanism of action of ethyl (4-sec-butylphenyl)carbamate involves its ability to inhibit the growth and reproduction of microorganisms, including bacteria and fungi. ethyl (4-sec-butylphenyl)carbamate works by disrupting the cell membrane of microorganisms, leading to their death. Additionally, ethyl (4-sec-butylphenyl)carbamate has been found to have antioxidant properties, which may contribute to its preservative effects.
Biochemical and Physiological Effects
ethyl (4-sec-butylphenyl)carbamate has been found to have minimal toxicity and is considered safe for use in scientific research. However, studies have shown that ethyl (4-sec-butylphenyl)carbamate may have some biochemical and physiological effects on living organisms. For example, ethyl (4-sec-butylphenyl)carbamate has been found to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that plays a role in the nervous system. ethyl (4-sec-butylphenyl)carbamate has also been found to have an effect on the liver, causing an increase in liver enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl (4-sec-butylphenyl)carbamate is its effectiveness in preventing microbial growth and maintaining the stability of biological samples. ethyl (4-sec-butylphenyl)carbamate is also relatively inexpensive and easy to use. However, ethyl (4-sec-butylphenyl)carbamate has some limitations in lab experiments. For example, ethyl (4-sec-butylphenyl)carbamate may interfere with certain analytical techniques, such as enzyme assays, and may affect the results of experiments. Additionally, ethyl (4-sec-butylphenyl)carbamate may have some effects on living organisms, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on ethyl (4-sec-butylphenyl)carbamate. One area of research is the development of new preservatives that are more effective and have fewer side effects than ethyl (4-sec-butylphenyl)carbamate. Another area of research is the investigation of the biochemical and physiological effects of ethyl (4-sec-butylphenyl)carbamate on living organisms, including the mechanisms of action and the potential for toxicity. Additionally, research could focus on the optimization of ethyl (4-sec-butylphenyl)carbamate synthesis methods to improve the yield and purity of the compound.
Conclusion
In conclusion, ethyl (4-sec-butylphenyl)carbamate is a widely used preservative in scientific research that has been found to be effective in preventing microbial growth and maintaining the stability of biological samples. The synthesis method of ethyl (4-sec-butylphenyl)carbamate involves the reaction between 4-sec-butylphenol and ethyl chloroformate in the presence of a base. ethyl (4-sec-butylphenyl)carbamate works by disrupting the cell membrane of microorganisms, leading to their death. ethyl (4-sec-butylphenyl)carbamate has minimal toxicity and is considered safe for use in scientific research. However, ethyl (4-sec-butylphenyl)carbamate may have some biochemical and physiological effects on living organisms, which may limit its use in certain types of experiments. There are several future directions for research on ethyl (4-sec-butylphenyl)carbamate, including the development of new preservatives and the investigation of the biochemical and physiological effects of ethyl (4-sec-butylphenyl)carbamate.

Synthesis Methods

The synthesis of ethyl (4-sec-butylphenyl)carbamate involves the reaction between 4-sec-butylphenol and ethyl chloroformate in the presence of a base, such as sodium hydroxide. The reaction results in the formation of ethyl (4-sec-butylphenyl)carbamate, which is then purified through crystallization.

Scientific Research Applications

Ethyl (4-sec-butylphenyl)carbamate has been widely used in scientific research as a preservative for biological samples, including blood, urine, and tissue samples. It is also used in the preservation of bacterial cultures and in the preparation of laboratory reagents. ethyl (4-sec-butylphenyl)carbamate has been found to be effective in preventing microbial growth and maintaining the stability of samples for extended periods.

properties

IUPAC Name

ethyl N-(4-butan-2-ylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-10(3)11-6-8-12(9-7-11)14-13(15)16-5-2/h6-10H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWVUSOLYGNTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [4-(butan-2-yl)phenyl]carbamate

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